4-(Dibenzo[b,d]thiophen-4-yl)aniline
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Overview
Description
4-(Dibenzo[b,d]thiophen-4-yl)aniline is a chemical compound with the molecular formula C18H13NS and a molar mass of 275.37 g/mol . . This compound is a heterocyclic aromatic amine, which means it contains a nitrogen atom within a ring structure that also includes carbon atoms. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-(Dibenzo[b,d]thiophen-4-yl)aniline typically involves the reaction of dibenzothiophene with aniline under specific conditions. One common method includes the use of a palladium-catalyzed amination reaction, where dibenzothiophene is reacted with aniline in the presence of a palladium catalyst and a base . The reaction is usually carried out in a solvent such as toluene or dimethylformamide at elevated temperatures.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This can include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
4-(Dibenzo[b,d]thiophen-4-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens or nitro groups for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(Dibenzo[b,d]thiophen-4-yl)aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(Dibenzo[b,d]thiophen-4-yl)aniline involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. For example, its potential antimicrobial activity could be due to its ability to inhibit bacterial enzymes or disrupt cell membranes . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
4-(Dibenzo[b,d]thiophen-4-yl)aniline can be compared with other similar compounds, such as:
4-(Dibenzothienyl)aniline: Similar in structure but with different substituents on the aromatic ring.
4-(Dibenzofuranyl)aniline: Contains an oxygen atom in place of the sulfur atom in dibenzothiophene.
4-(Dibenzothiophenyl)aniline: Another structural isomer with different positioning of the nitrogen and sulfur atoms.
The uniqueness of this compound lies in its specific electronic and steric properties, which make it suitable for certain applications in materials science and pharmaceuticals that other similar compounds may not be as effective for .
Biological Activity
Overview
4-(Dibenzo[b,d]thiophen-4-yl)aniline is an organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its dibenzo[b,d]thiophene core, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a dibenzo[b,d]thiophene moiety linked to an aniline group, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound has been studied for its role as an inhibitor of DNA-dependent protein kinase (DNA-PK), which is crucial in DNA repair mechanisms. The inhibition of DNA-PK can enhance the cytotoxic effects of ionizing radiation and certain chemotherapeutic agents, making it a candidate for cancer therapy .
Anticancer Properties
Research indicates that derivatives of dibenzo[b,d]thiophene compounds, including this compound, exhibit significant anticancer activity. For instance, studies have shown that modifications to the dibenzo[b,d]thiophene structure can enhance potency against various cancer cell lines by increasing apoptosis and inhibiting proliferation .
Table 1: Anticancer Activity of Dibenzo[b,d]thiophene Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 (Breast) | 5.0 | DNA-PK Inhibition |
Compound B | A549 (Lung) | 3.2 | Apoptosis Induction |
This compound | HeLa (Cervical) | 2.8 | Cell Cycle Arrest |
Anti-inflammatory Activity
In addition to anticancer properties, compounds similar to this compound have demonstrated anti-inflammatory effects. For example, some studies report that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
-
DNA-PK Inhibition and Radiotherapy Enhancement :
A study investigated the effects of dibenzo[b,d]thiophene derivatives on DNA-PK activity in cancer cells. The results indicated that compounds significantly reduced DNA-PK activity, leading to increased sensitivity to radiation therapy. This enhancement was particularly notable in cells exposed to ionizing radiation, where the cytotoxicity was potentiated by over tenfold when combined with these inhibitors . -
Anti-inflammatory Effects :
Another study focused on the anti-inflammatory properties of dibenzo[b,d]thiophene derivatives in a murine model of inflammation. The administration of these compounds resulted in a marked reduction in paw edema and serum levels of inflammatory markers, indicating their potential as anti-inflammatory agents .
Properties
IUPAC Name |
4-dibenzothiophen-4-ylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NS/c19-13-10-8-12(9-11-13)14-5-3-6-16-15-4-1-2-7-17(15)20-18(14)16/h1-11H,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQJWKWOLICMQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)C4=CC=C(C=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.